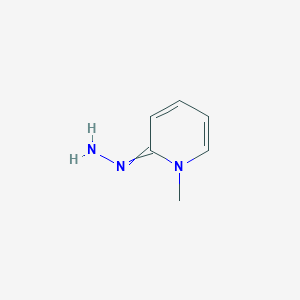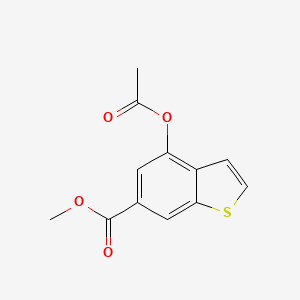
Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of an acetyloxy group at the 4-position and a carboxylate ester group at the 6-position of the benzothiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate typically involves the acylation of a benzothiophene derivative. One common method includes the reaction of 4-hydroxy-1-benzothiophene-6-carboxylate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors in biological systems. The benzothiophene core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-hydroxy-1-benzothiophene-6-carboxylate
- Methyl 4-methoxy-1-benzothiophene-6-carboxylate
- Methyl 4-chloro-1-benzothiophene-6-carboxylate
Uniqueness
Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions and transformations that are not possible with other substituents.
Propiedades
Número CAS |
33880-30-7 |
|---|---|
Fórmula molecular |
C12H10O4S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-1-benzothiophene-6-carboxylate |
InChI |
InChI=1S/C12H10O4S/c1-7(13)16-10-5-8(12(14)15-2)6-11-9(10)3-4-17-11/h3-6H,1-2H3 |
Clave InChI |
CBEHTWPOBUJTOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C=CSC2=CC(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


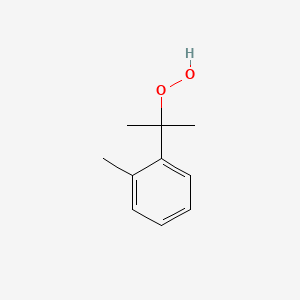


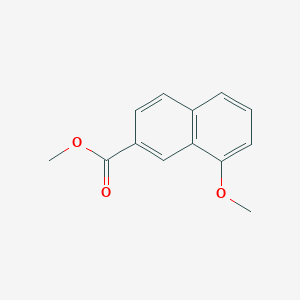

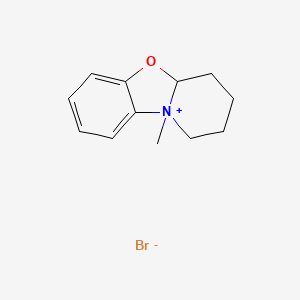
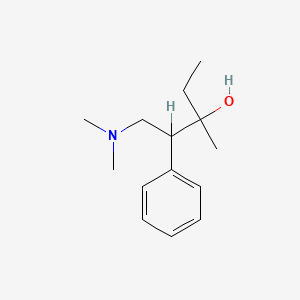
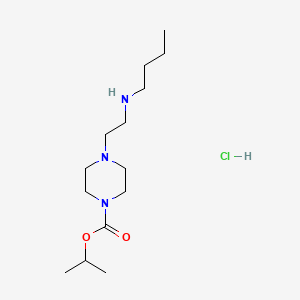
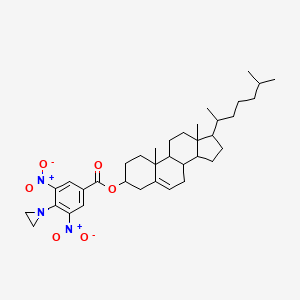
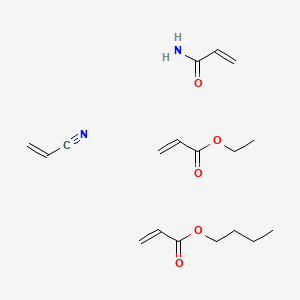
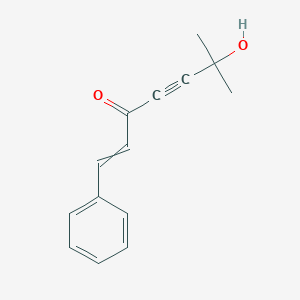
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
